Lipophilicity and Membrane Permeability: LogP Differentiation
The lipophilicity of 3,4-dihydroxy-5-methylbenzaldehyde, as indicated by its LogP value, is significantly higher than its non-methylated analog, 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde). This difference in calculated partition coefficient directly impacts its behavior in biological systems and its utility in medicinal chemistry campaigns [1].
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.2187 |
| Comparator Or Baseline | 3,4-Dihydroxybenzaldehyde (protocatechuic aldehyde), LogP ≈ 0.2 (XLogP3) |
| Quantified Difference | ΔLogP ≈ +1.0 (10-fold higher partition coefficient) |
| Conditions | Calculated values from authoritative databases. LogP for target from ChemSrc [1]; XLogP3 for comparator from LookChem . |
Why This Matters
The increased lipophilicity (by approximately one log unit) enhances the compound's ability to partition into lipid membranes and organic phases, making it a more suitable starting point for lead optimization in drug discovery where improved permeability is desired.
- [1] ChemSrc. 3,4-dihydroxy-5-methylbenzaldehyde. CAS 82628-68-0. Accessed 2026. View Source
